2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
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Overview
Description
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a triazole ring fused to a quinoline structure, with a sulfanylacetamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazoloquinoline Core: The triazoloquinoline core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazoloquinoline intermediate with thiol-containing reagents, such as thiourea or mercaptoacetic acid, under controlled conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl group with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(1-naphthyl)acetamide
Uniqueness
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the presence of the triazoloquinoline core and the sulfanylacetamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-6-12-15-16-13(19-7-11(14)18)17(12)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H2,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSLOZVFNSIZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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